(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine
Overview
Description
Benzaldehyde-2,4-dinitrophenylhydrazone is a compound that has a similar structure . The linear formula is C6H5CH=NNHC6H3(NO2)2 .
Molecular Structure Analysis
The molecular structure of Benzaldehyde-2,4-dinitrophenylhydrazone, a similar compound, is given by the SMILES string [O-]N+c1ccc(N\N=C\c2ccccc2)c(c1)N+=O .Physical and Chemical Properties Analysis
Benzaldehyde-2,4-dinitrophenylhydrazone, a similar compound, has a melting point of 239-241 °C (lit.) .Scientific Research Applications
Chromatographic Applications
(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine and its derivatives have been extensively used in chromatographic studies. For instance, Asatoor (1960) described the use of 2,4-dinitrophenyl (DNP) derivatives of amines in reversed-phase paper chromatography, emphasizing the utility of this method for good resolution and ease of handling (Asatoor, 1960). Similarly, Baba et al. (1975) developed a gas chromatographic method for measuring low molecular weight urinary monoamines, converting them into their 2,4-dinitrophenyl derivatives (Baba et al., 1975).
Spectroscopic and Analytical Techniques
In the domain of spectroscopy and analytical chemistry, Lehmann (1971) demonstrated the utility of fluoro-2,4-dinitrobenzene reactions with phenols to form well-crystallizing 2,4-dinitrophenyl ethers, useful for quantitative analyses (Lehmann, 1971). This principle can be extended to derivatives of this compound for similar applications.
Biomedical Research
In biomedical contexts, derivatives of this compound have been applied in studies related to renal failure. Baba et al. (1984) introduced a method using high-performance liquid chromatography to determine serum aliphatic amines as their 2,4-dinitrophenyl derivatives, aiding in the assessment of methylamine and dimethylamine levels in patients with chronic renal failure (Baba et al., 1984).
Cancer Research
In the field of cancer research, Keefer (2010) discussed the broad-spectrum anti-cancer activity of O(2)-arylated diazeniumdiolates, derivatives that include the 2,4-dinitrophenyl group. These compounds have shown promising activity in various rodent cancer models, offering insights into potential therapeutic applications (Keefer, 2010).
Chemical Synthesis and Modifications
In the realm of chemical synthesis, the compound has been used as a precursor for various chemical reactions. Zaitsev et al. (2009) developed a method for the preparation of 1-(2,4-dinitrophenyl)-4-methyl-3,5-dinitropyrazole, illustrating the compound's utility in synthesizing complex chemical structures (Zaitsev et al., 2009).
Properties
IUPAC Name |
(E)-2-(2,4-dinitrophenyl)-N,N-dimethylethenamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-11(2)6-5-8-3-4-9(12(14)15)7-10(8)13(16)17/h3-7H,1-2H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRUPHZSNZDCI-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-75-1 | |
Record name | (N,N-Dimethylamino)ethenyl-2,4-dinitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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